Thieno[2,3-b]pyridine-4,6-diamine
Description
Significance of Fused Heterocyclic Systems in Chemical Science and Medicinal Chemistry
Fused heterocyclic systems, which are structures containing two or more rings where at least one is a heterocycle, are of paramount importance in chemical science and medicinal chemistry. lmaleidykla.ltlmaleidykla.lt These systems provide a rigid and conformationally defined scaffold that can be decorated with various functional groups to interact with biological targets with high specificity. lmaleidykla.lt The fusion of a thiophene (B33073) and a pyridine (B92270) ring, as seen in thieno[2,3-b]pyridines, creates a unique electronic and structural environment that is often associated with a wide range of pharmacological activities. mdpi.comresearchgate.net
The presence of heteroatoms like nitrogen and sulfur in the fused ring system allows for a multitude of chemical transformations and interactions, including hydrogen bonding and coordination with metal ions, which are crucial for biological activity. researchgate.netnih.gov Many approved drugs and clinical candidates are based on fused heterocyclic scaffolds, highlighting their significance in drug discovery and development. researchgate.net The thienopyrimidine scaffold, a related fused heterocyclic system, is considered a bioisostere of purine (B94841) and is found in compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.gov
Historical Context and Evolution of Thieno[2,3-b]pyridine (B153569) Scaffold Research
Research into the thieno[2,3-b]pyridine scaffold dates back several decades, with early work focusing on the development of synthetic methodologies to construct this fused ring system. documentsdelivered.comresearchgate.net The initial interest was largely academic, exploring the chemical reactivity and properties of this novel heterocycle. Over time, as the importance of fused heterocycles in medicinal chemistry became more apparent, the focus of research shifted towards the synthesis of substituted thieno[2,3-b]pyridine derivatives and the evaluation of their biological activities. researchgate.netresearchgate.net
A variety of synthetic routes have been developed to access the thieno[2,3-b]pyridine core, often starting from appropriately substituted thiophene or pyridine precursors. researchgate.net The Gewald reaction, for instance, is a well-established method for the synthesis of 2-aminothiophenes, which can then be further elaborated to form the fused pyridine ring. The versatility of these synthetic methods has allowed for the creation of a vast library of thieno[2,3-b]pyridine derivatives with diverse substitution patterns. researchgate.net
Rationales for Investigating Diamine Substituted Thieno[2,3-b]pyridine Derivatives
The introduction of amino groups into the thieno[2,3-b]pyridine scaffold is a key strategy in medicinal chemistry to enhance biological activity and modulate pharmacokinetic properties. Amino groups can act as hydrogen bond donors and acceptors, crucial for binding to biological targets such as enzymes and receptors. ekb.eg The presence of two amino groups, as in a diamine derivative, can further enhance these interactions and introduce new possibilities for drug design.
While specific research on Thieno[2,3-b]pyridine-4,6-diamine is not extensively documented in the reviewed literature, the rationale for its investigation can be inferred from studies on related compounds. For instance, 2,4-diamino-thieno[2,3-d]pyrimidines have been synthesized and investigated as potential antifolates, targeting the enzyme dihydrofolate reductase (DHFR), which is a key target in cancer chemotherapy. lmaleidykla.ltlmaleidykla.lt The diamino substitution pattern is crucial for the activity of these compounds. Similarly, other amino-substituted thieno[2,3-b]pyridines have shown promising anticancer and antiplatelet activities. nih.govnih.gov Therefore, it is hypothesized that a 4,6-diamine substitution pattern on the thieno[2,3-b]pyridine core could lead to novel compounds with interesting biological profiles.
Overview of Key Research Paradigms and Challenges in this compound Studies
The primary research paradigm for studying a novel compound like this compound would involve a multi-step process. The initial and most significant challenge is the development of a robust and efficient synthetic route to access the target molecule with the desired regiochemistry of the diamine substituents. The synthesis of diamino-substituted thienopyridines can be complex, often requiring multiple steps and careful control of reaction conditions to avoid the formation of unwanted isomers. lmaleidykla.ltresearchgate.net
Once synthesized, the next step would be the comprehensive characterization of the compound's structure and properties using various spectroscopic and analytical techniques. Following this, the compound would be subjected to a battery of biological assays to evaluate its potential therapeutic applications. Based on the activities of related compounds, these assays would likely focus on anticancer, antimicrobial, and enzyme inhibition studies. ekb.egnih.govnih.gov
A significant challenge in the study of this compound is the current lack of specific data in the scientific literature. This necessitates a more exploratory research approach, guided by the findings from related diamino-thienopyridine and thieno[2,3-b]pyridine derivatives. Structure-activity relationship (SAR) studies would be crucial to understand how the placement of the amino groups on the thieno[2,3-b]pyridine scaffold influences its biological activity. mdpi.com Furthermore, issues such as poor solubility, which have been observed for some thieno[2,3-b]pyridine derivatives, may need to be addressed through medicinal chemistry strategies. mdpi.com
Compound Information
| Compound Name | Molecular Formula | Key Research Finding |
| Thieno[2,3-b]pyridine | C₇H₅NS | Core scaffold for various biologically active compounds. researchgate.net |
| 2,4-Diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidine | Varies | Investigated as potential antifolates (DHFR inhibitors). lmaleidykla.ltlmaleidykla.lt |
| (E)-3-amino-5-(3-(3-bromophenyl)acryloyl)-N-(3-chloro-2-methylphenyl)-6-methylthieno [2,3-b]pyridine-2-carboxamide | C₂₇H₂₀BrClN₄O₂S | Shows antitumor activity on numerous tumor cell lines. nih.gov |
| 3-Amino-2-arylcarboxamido-thieno[2,3-b]pyridines | Varies | Exhibit anti-proliferative activity. mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C7H7N3S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
thieno[2,3-b]pyridine-4,6-diamine |
InChI |
InChI=1S/C7H7N3S/c8-5-3-6(9)10-7-4(5)1-2-11-7/h1-3H,(H4,8,9,10) |
InChI Key |
VFMJSEQMKFZMSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=C1C(=CC(=N2)N)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for Thieno 2,3 B Pyridine 4,6 Diamine and Its Analogues
Established Synthetic Routes to the Thieno[2,3-b]pyridine (B153569) Core
Classic and well-established reactions form the foundation for the synthesis of the thieno[2,3-b]pyridine nucleus. These methods, while traditional, are robust and have been adapted for the synthesis of a variety of analogues.
Thorpe-Ziegler Cyclization in Thieno[2,3-b]pyridine Synthesis
The Thorpe-Ziegler reaction is a key intramolecular cyclization method for forming the thiophene (B33073) ring in thieno[2,3-b]pyridine systems. researchgate.netchem-station.com This reaction involves the base-catalyzed self-condensation of a dinitrile, which, after acidic hydrolysis, yields a cyclic ketone. wikipedia.org In the context of thieno[2,3-b]pyridine synthesis, this typically involves the alkylation of a 2-mercaptonicotinonitrile (B1308631) derivative with a halo compound containing a nitrile group, followed by intramolecular cyclization. researchgate.net
A common starting material is 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile, which can be alkylated with various bromoalkyl ketones. The subsequent Thorpe-Ziegler cyclization, often facilitated by a base like sodium ethoxide, leads to the formation of the fused thiophene ring, yielding the corresponding thieno[2,3-b]pyridine derivative. researchgate.net The reaction is particularly useful for creating five- to eight-membered rings. chem-station.com While often catalyzed, catalyst-free versions of the Thorpe-Ziegler cyclization are known, though they may require more drastic reaction conditions. researchgate.net
Gewald Reaction for Thiophene Ring Formation
The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The mechanism begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org
For the synthesis of thieno[2,3-b]pyridines, the Gewald reaction can be employed to construct the thiophene ring onto a pre-formed pyridine (B92270) derivative. This approach is valuable for creating a diverse range of substituted thieno[2,3-b]pyridines by varying the initial ketone, α-cyanoester, and pyridine precursors. researchgate.netumich.edu The reaction is known for its efficiency and has been adapted for use with microwave irradiation to improve yields and shorten reaction times. wikipedia.org
Multi-Component Reactions (MCRs) for Scaffold Construction
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex heterocyclic scaffolds like thieno[2,3-b]pyridine. These reactions combine three or more starting materials in a single step to form the final product, incorporating most or all of the atoms from the reactants.
One notable MCR for thieno[2,3-b]pyridine synthesis involves a one-pot, three-component reaction of malononitrile (B47326), an aldehyde, and thiophenol, using a catalyst such as high surface area magnesium oxide (MgO). scielo.br This method allows for the straightforward construction of the core structure. Another example is a four-component reaction of ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide (B127407), which can be used to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, a related heterocyclic system. nih.gov MCRs are highly valued for their ability to rapidly generate molecular diversity from simple and readily available starting materials. nih.gov
Advanced and Efficient Synthetic Protocols
To overcome some of the limitations of traditional methods, such as long reaction times and harsh conditions, more advanced and efficient synthetic protocols have been developed. These include the use of microwave assistance and specialized catalysts.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. mdpi.comnih.gov In the context of thieno[2,3-b]pyridine synthesis, microwave irradiation has been successfully applied to various reaction types.
For instance, the Gewald reaction can be significantly enhanced by microwave heating, leading to shorter reaction times and higher yields of the desired 2-aminothiophene precursors. wikipedia.org Microwave-assisted synthesis has also been employed for the construction of fused pyrimidine (B1678525) hybrids from ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate in a one-pot, three-component reaction. researchgate.net This technique offers a greener and more efficient alternative to conventional heating methods. nih.govnih.gov
| Reaction Type | Conventional Method Conditions | Microwave-Assisted Conditions | Advantages of Microwave Method |
|---|---|---|---|
| Gewald Reaction | Conventional heating, often for several hours. | Microwave irradiation for minutes. wikipedia.org | Reduced reaction time, improved yields. wikipedia.org |
| Three-component synthesis of Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one hybrids | Traditional heating in various solvents. researchgate.net | Microwave irradiation. researchgate.net | Good to excellent yields in shorter time. researchgate.net |
| Synthesis of Pyrido[3,2-f] mdpi.commdpi.comthiazepines | Refluxing for extended periods. | Microwave at 500W and 90°C for 5 min. mdpi.com | Higher yields and significantly shorter reaction times. mdpi.com |
Catalyst-Mediated Cyclization Reactions
Catalysts play a crucial role in enhancing the efficiency and selectivity of cyclization reactions leading to the thieno[2,3-b]pyridine core. Both acid and base catalysts, as well as metal catalysts, have been utilized.
In the synthesis of thieno[2,3-b]pyridines from 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles, a base catalyst such as sodium alkoxide is used to facilitate the intramolecular cyclization with α-halogen compounds, resulting in excellent yields. scielo.br Palladium/copper-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization is another powerful method for constructing tricyclic lactone derivatives of thieno[2,3-b]pyrazines, a related scaffold. mdpi.com More recently, metal-free synthetic routes are being explored, for example, using acid catalysts like para-toluenesulfonic acid (PTSA) or trifluoromethanesulfonic acid (TfOH) to mediate the denitrogenative transformation of fused 1,2,3-triazoles to form thieno[2,3-c]pyridine (B153571) derivatives. nih.gov
| Catalyst Type | Specific Catalyst Example | Reaction | Role of Catalyst |
|---|---|---|---|
| Base Catalyst | Sodium alkoxide | Intramolecular cyclization of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds. scielo.br | Facilitates the cyclization reaction. scielo.br |
| Metal Catalyst | Palladium/Copper | Sonogashira cross-coupling followed by intramolecular cyclization. mdpi.com | Catalyzes the cross-coupling reaction. mdpi.com |
| Acid Catalyst | para-Toluenesulfonic acid (PTSA), Trifluoromethanesulfonic acid (TfOH) | Denitrogenative transformation of fused 1,2,3-triazoles. nih.gov | Mediates the transformation to thieno[2,3-c]pyridines. nih.gov |
| Heterogeneous Catalyst | High surface area Magnesium Oxide (MgO) | One-pot three-component reaction of malononitrile, aldehyde, and thiophenol. scielo.br | Acts as a base catalyst for the multi-component reaction. scielo.br |
One-Pot Synthetic Strategies
The development of one-pot synthetic strategies for thieno[2,3-b]pyridine derivatives has been a significant focus in organic synthesis, aiming for efficiency and atom economy. researchgate.net These methods often involve multicomponent reactions where several reactants are combined in a single vessel to form the desired heterocyclic scaffold in a sequential manner.
A common and effective one-pot approach involves the condensation of an aromatic or heteroaromatic aldehyde, cyanothioacetamide, and an acetoacetanilide (B1666496) in the presence of a base like triethylamine (B128534) or morpholine (B109124). researchgate.net This is followed by S-alkylation to yield 6-(alkylsulfanyl)-4-aryl(hetaryl)-N-aryl-5-cyano-2-methylpyridine-3-carboxamides. Another notable one-pot synthesis involves the reaction of acetylenic ketones with cyanothioacetamide, catalyzed by morpholine, which leads to the formation of 4,6-disubstituted 2-thioxo-1,2-dihydropyridine-3-carbonitriles. researchgate.net These intermediates can then be further transformed into 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives. researchgate.net
Cascade heterocyclization reactions also represent a powerful one-pot strategy. For instance, 2-acyl-1,1,3,3-tetracyanopropenides can undergo a cascade reaction with mercaptoacetic esters to furnish highly substituted 3,6-diamino-4-aroyl-5-cyanothieno[2,3-b]pyridine-2-carboxylates. researchgate.net This method provides a rapid and convenient route to this complex scaffold.
Furthermore, three-component reactions have been successfully employed. The reaction of aromatic aldehydes, cyanoacetamide, and dithiomalondianilide in the presence of morpholine is a key example, leading to the synthesis of new researchgate.netnih.govdithiolo[3,4-b]pyridine-5-carboxamides. researchgate.net Similarly, the reaction between the dimer of malononitrile (2-amino-1,1,3-tricyanopropene) and isothiocyanates can yield either 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles or 4,6-diamino-2-(phenylimino)-2H-thiopyran-3,5-dicarbonitrile, depending on the reaction conditions. researchgate.net
These one-pot strategies are advantageous as they often reduce the need for purification of intermediates, save time and resources, and allow for the construction of complex molecular architectures from simple starting materials. researchgate.net The choice of reactants, catalysts, and reaction conditions plays a crucial role in determining the final product and its regioselectivity. researchgate.net
Derivatization and Functionalization Strategies of the Thieno[2,3-b]pyridine-4,6-diamine Scaffold
The thieno[2,3-b]pyridine scaffold serves as a versatile platform for the introduction of a wide array of functional groups and for the construction of more complex fused heterocyclic systems. nih.gov These modifications are crucial for modulating the biological and physicochemical properties of the resulting molecules.
Chemical Transformations of Amino and Thiol Groups
The amino and thiol groups on the thieno[2,3-b]pyridine core are reactive handles for various chemical transformations. The amino groups, particularly at the 3-position, can undergo a range of reactions. For example, 3-aminothieno[2,3-b]pyridine-2-carboxamides can react with various electrophiles. researchgate.net Reaction with one-carbon electrophilic reagents like carbon disulfide, phenyl isothiocyanate, ethyl chloroformate, and urea (B33335) leads to the formation of fused pyrimidine rings. researchgate.net
Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form tricyclic derivatives with a partially saturated pyrimidine ring. researchgate.net For instance, reaction with ninhydrin (B49086) or acetone (B3395972) in the presence of an acid catalyst yields spiro- and fused-ring systems, respectively. researchgate.net The amino group can also be acylated or can react with isothiocyanates, leading to the formation of amide and thiourea (B124793) derivatives. osi.lv
The thiol group, often present as a 2-thioxo functionality in precursor pyridines, is a key nucleophile for building the fused thiophene ring. nih.gov Alkylation of the thiol group with α-halo ketones, α-halo esters, or other alkylating agents containing an adjacent electron-withdrawing group is a fundamental step in the Gewald synthesis and related methodologies for constructing the thieno[2,3-b]pyridine system. nih.govresearchgate.net This S-alkylation is typically followed by an intramolecular cyclization. nih.gov The thiol group can also undergo oxidation to form disulfide bridges, a reaction of biological relevance. youtube.com
Regioselective Substitution and Annulation Reactions
Regioselective substitution and annulation reactions are pivotal in expanding the structural diversity of the thieno[2,3-b]pyridine system. The inherent electronic properties of the bicyclic system, influenced by the nitrogen atom in the pyridine ring and the sulfur atom in the thiophene ring, dictate the preferred positions for electrophilic and nucleophilic attack. abertay.ac.uk
Annulation, the construction of a new ring fused to the existing scaffold, is a powerful strategy. For instance, the reaction of o-aminonitrile thienopyridine derivatives with cyclic ketones like cyclopentanone (B42830) and cyclohexanone (B45756) in the presence of a Lewis acid such as anhydrous zinc chloride leads to the formation of tetracyclic compounds. researchgate.net Similarly, reaction with α,β-unsaturated ketones can lead to the formation of a new fused pyridine ring. researchgate.net
The construction of a pyrimidine ring fused to the thieno[2,3-b]pyridine core is a common and important transformation. This can be achieved by reacting 3-aminothieno[2,3-b]pyridine-2-carbonitrile with formic acid or formamide to yield the corresponding pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one and 4-amine derivatives, respectively. mdpi.com The use of triethyl orthoformate followed by reaction with hydrazine (B178648) hydrate (B1144303) can also lead to fused triazolopyrimidine systems. researchcommons.org These annulation reactions significantly increase the molecular complexity and provide access to novel heterocyclic systems with potential biological activities. researchgate.net
Introduction of Diverse Substituents via Coupling Reactions
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the introduction of a wide range of substituents onto the thieno[2,3-b]pyridine scaffold, offering a level of diversity that is often difficult to achieve through classical methods. libretexts.org These reactions typically involve the coupling of a halogenated or triflated thienopyridine derivative with an organometallic reagent. researchgate.netlibretexts.org
The Suzuki-Miyaura coupling, which utilizes organoboronic acids or esters, is widely used to form carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, and vinyl groups. libretexts.org This reaction is valued for its mild conditions and the low toxicity of its boron-containing byproducts. libretexts.org For example, palladium-catalyzed coupling of a chlorothienopyridone with aniline (B41778) derivatives has been used to synthesize ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates. researchgate.net
Other important palladium-catalyzed reactions include the Stille coupling (using organostannanes), the Hiyama coupling (using organosilanes), the Negishi coupling (using organozinc reagents), and the Kumada coupling (using Grignard reagents). libretexts.org These methods provide complementary reactivity and substrate scope for the introduction of various carbon-based substituents. The Buchwald-Hartwig amination is another key palladium-catalyzed reaction used to form carbon-nitrogen bonds, allowing for the direct introduction of primary and secondary amines. researchgate.net
These coupling reactions offer a high degree of functional group tolerance and are instrumental in the late-stage functionalization of the thieno[2,3-b]pyridine core, which is highly valuable in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. cu.edu.egyoutube.com
Control of Regioselectivity and Stereoselectivity in Synthetic Pathways
The control of regioselectivity and stereoselectivity is a critical aspect of the synthesis of thieno[2,3-b]pyridine derivatives, as the specific arrangement of substituents can have a profound impact on the biological activity of the molecule.
Factors Influencing Regioisomeric Product Distribution
The distribution of regioisomeric products in the synthesis of thieno[2,3-b]pyridines is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed. researchgate.net
In the classical Gewald-type synthesis, which involves the reaction of a 2-mercaptopyridine (B119420) derivative with an α-halocarbonyl compound, the regioselectivity of the initial S-alkylation versus N-alkylation is a key determinant. researchgate.net Generally, the softer sulfur atom is the preferred site of alkylation by soft electrophiles like α-halo ketones and esters.
The subsequent intramolecular cyclization step is also crucial for determining the final regiochemical outcome. The nature of the substituents on both the pyridine and the alkylating agent can influence the direction of cyclization. For instance, in the reaction of 3-cyanopyridine-2(1H)-thiones with 3-chloropentane-2,4-dione, the initial S-alkylation is followed by a base-catalyzed cyclization to form the thieno[2,3-b]pyridine. researchgate.net
The choice of base and solvent can also play a significant role. For example, the reaction of 2-amino-1,1,3-tricyanopropene with isothiocyanates can lead to different regioisomeric products depending on the reaction conditions. researchgate.net Similarly, in multicomponent reactions, the order of bond formation and the relative reactivity of the different functional groups will dictate the structure of the final product. researchgate.net
Furthermore, in annulation reactions, the site of ring fusion is determined by the positions of the reactive functional groups on the thieno[2,3-b]pyridine scaffold. For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carbonitrile with reagents like formic acid or formamide selectively leads to the formation of a pyrimidine ring fused at the 2,3-positions of the thiophene ring. mdpi.com Careful consideration and control of these factors are essential for the selective synthesis of a desired regioisomer.
Chiral Synthesis and Enantiomeric Resolution Techniques
The development of chiral thieno[2,3-b]pyridine analogues is an area of growing interest, driven by the understanding that stereochemistry often plays a crucial role in biological activity. Methodologies for achieving enantiopure compounds primarily involve asymmetric synthesis, where a chiral center is introduced stereoselectively, or the resolution of racemic mixtures.
One notable approach involves a highly stereoselective oxidative dimerization reaction. The treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with aqueous sodium hypochlorite (B82951) (commercial bleach) leads to an oxidative dimerization. nih.gov This reaction proceeds with high stereoselectivity, yielding only one enantiomeric pair (R,R,R,R/S,S,S,S) out of eight possibilities. nih.gov This method represents an efficient way to generate complex, chirally-defined polyheterocyclic systems from simpler thieno[2,3-b]pyridine precursors. nih.gov
Another strategy for introducing chirality is through the incorporation of chiral building blocks, such as amino acids. For instance, amino acid prodrugs of thienopyridine scaffolds have been synthesized. nih.gov This involves coupling N-Boc-protected L-amino acids to a hydroxylated tetrahydrothienopyridine intermediate. nih.gov While the primary goal of this particular synthesis was to create prodrugs, the methodology demonstrates a viable pathway for creating chiral derivatives by leveraging the inherent chirality of natural products like amino acids. nih.gov
Furthermore, some synthetic routes inherently produce derivatives with chiral centers. For example, certain thieno[2,3-b]pyridines featuring a methylene-hydroxyl group at the C-5 position contain a chiral center at the carbonyloxy substituent. mdpi.com While not always the primary focus of the synthesis, the presence of these chiral centers offers opportunities for further enantiomeric resolution or the development of stereoselective synthetic routes to access individual enantiomers. The discovery of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidines, a related heterocyclic system, as potent kinase inhibitors underscores the therapeutic potential of enantiopure compounds and serves as a basis for further development in the thienopyridine series. nih.gov
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles into the synthesis of thieno[2,3-b]pyridine scaffolds is aimed at reducing the environmental impact of chemical processes. Key strategies include the use of safer solvents, milder reaction conditions, one-pot procedures, and the avoidance of hazardous reagents and metal catalysts.
One of the most effective green strategies is the implementation of one-pot, multi-component reactions. The synthesis of the core thieno[2,3-b]pyridine system can often be achieved in a one-pot process, which improves efficiency by reducing the need for isolating intermediates, thereby saving solvents, energy, and time. researchgate.net For example, the reaction of substituted cycloalkanones with ethyl formate, followed by reaction with cyanothioacetamide and subsequent coupling with a chloroacetamide derivative, can be streamlined. rsc.org These one-pot syntheses often yield the final product more efficiently than stepwise procedures. researchgate.net
The choice of solvents and catalysts is critical for sustainable synthesis. Many traditional methods have been adapted to use greener solvents like ethanol (B145695) and water, or even neat conditions (solvent-free). researchgate.netacs.org For instance, refluxing in ethanol is a common condition for cyclization steps. rsc.orgacs.org The use of basic catalysts such as potassium carbonate (K2CO3) and sodium acetate (B1210297) (AcONa) in solvents like ethanol or acetone is prevalent. researchgate.net Furthermore, a significant advancement is the development of metal-free synthetic routes, such as the synthesis of thieno[2,3-c]pyridine derivatives via a 1,2,3-triazole-mediated denitrogenative transformation, which avoids the use of expensive and toxic metal catalysts. nih.gov
Improving reaction conditions to be milder and utilizing safer reagents are also key aspects of green synthesis. Research has focused on overcoming the harsh conditions and hazardous materials used in older methods. google.com An example of a greener reagent is the use of commercial bleach (aqueous NaOCl) as an oxidant for the dimerization of thienopyridines, which is an alternative to more toxic heavy-metal-based oxidants. nih.gov The reaction can be performed in aqueous solvent systems, further enhancing its green credentials. nih.gov The table below summarizes some of the green approaches applied in the synthesis of thieno[2,3-b]pyridine analogues.
| Green Chemistry Principle | Application in Thieno[2,3-b]pyridine Synthesis | Reference |
| One-Pot Synthesis | Construction of the thienopyridine system without isolation of intermediates, improving overall yield and reducing waste. | researchgate.net |
| Greener Solvents | Use of ethanol, water, or solvent-free (neat) conditions for cyclization and other reaction steps. | researchgate.netacs.org |
| Metal-Free Catalysis | Synthesis of related thienopyridine isomers using a denitrogenative transformation, avoiding heavy metals. | nih.gov |
| Milder Reaction Conditions | Overcoming harsh traditional methods by using readily available materials and less extreme temperatures or pressures. | google.com |
| Safer Reagents | Use of aqueous sodium hypochlorite (bleach) as an alternative to heavy-metal oxidants. | nih.gov |
These approaches collectively contribute to making the synthesis of thieno[2,3-b]pyridines and their derivatives more sustainable and environmentally benign.
Chemical Reactivity, Transformation Mechanisms, and Fused Heterocycle Formation
Exploration of Nucleophilic and Electrophilic Reactivity of the Thieno[2,3-b]pyridine-4,6-diamine Core
The this compound core possesses both nucleophilic and electrophilic characteristics, making it a versatile scaffold in organic synthesis. The primary sites for nucleophilic attack are the amino groups at positions 4 and 6. These amino groups can react with a variety of electrophiles. For instance, reactions with acylating and alkylating agents can lead to the formation of amide and substituted amine derivatives, respectively.
The pyridine (B92270) nitrogen atom introduces a degree of electrophilicity to the ring system, particularly at the carbon atoms in positions 2 and 4 (analogous to the reactivity of pyridine itself). However, the electron-donating nature of the two amino groups significantly modulates this reactivity.
Mechanistic Investigations of Cyclization and Ring-Closing Reactions
The bifunctional nature of this compound and its derivatives, possessing both nucleophilic amino groups and an activated heterocyclic core, makes them ideal precursors for a variety of cyclization and ring-closing reactions. These transformations lead to the formation of novel fused heterocyclic systems with diverse chemical and biological properties.
While specific examples of [2+3] cycloaddition reactions directly involving the parent this compound are not extensively documented in the provided results, the broader class of thienopyridines can participate in such reactions. Generally, these reactions would involve the thieno[2,3-b]pyridine (B153569) core or a derivative acting as a 1,3-dipole or a dipolarophile. For instance, an N-oxide derivative of the pyridine ring could potentially react with an alkene or alkyne in a [3+2] cycloaddition manner. The specific regiochemistry and stereochemistry of such reactions would be dictated by the electronic nature of the substituents on both the thienopyridine and the reacting partner.
The presence of amino groups on the thieno[2,3-b]pyridine core allows for its participation as a nucleophile in Michael addition reactions. When reacted with α,β-unsaturated carbonyl compounds or nitriles, the amino group can add to the β-carbon of the Michael acceptor. If the acceptor also contains a suitable leaving group or a second electrophilic site, this initial Michael addition can be followed by an intramolecular cyclization to form a new fused ring. This strategy is a powerful method for constructing polycyclic systems containing the thieno[2,3-b]pyridine moiety. The reaction pathway involves the conjugate addition of the amine to an activated double bond, which is a key step in forming new carbon-nitrogen bonds and subsequently building new heterocyclic rings. nih.govbeilstein-journals.org
Reductive amination provides a controlled method for the N-alkylation of the amino groups of this compound. masterorganicchemistry.com This two-step process typically involves the initial reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate. youtube.comyoutube.comyoutube.com This is followed by the reduction of the C=N double bond to the corresponding amine. masterorganicchemistry.com
Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the protonated imine in the presence of the starting carbonyl compound. youtube.com
The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. The subsequent reduction of the imine by a hydride reagent yields the alkylated amine. youtube.comyoutube.com This method avoids the over-alkylation that can be a problem with direct alkylation using alkyl halides. masterorganicchemistry.com Intramolecular versions of this reaction are also possible, leading to the formation of cyclic amines. youtube.com
Synthesis and Properties of Condensed Heterocyclic Systems Incorporating the Thieno[2,3-b]pyridine Moiety
The this compound scaffold is a valuable building block for the synthesis of more complex, condensed heterocyclic systems. The fusion of additional rings can significantly alter the molecule's electronic properties, stereochemistry, and biological activity.
One of the most significant applications of thieno[2,3-b]pyridine derivatives is in the synthesis of thieno[2,3-d]pyrimidines. These fused systems are of great interest due to their wide range of biological activities. researchgate.netmdpi.com The synthesis of these pyrimidine-fused systems often starts from an appropriately substituted 3-aminothieno[2,3-b]pyridine.
A common synthetic route involves the reaction of a 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) with a one-carbon electrophilic reagent. researchgate.net Examples of such reagents include triethyl orthoformate, carbon disulfide, or aldehydes and ketones. researchgate.netresearchcommons.org For instance, reaction with triethyl orthoformate can lead to the formation of a pyrimidinone ring fused to the thieno[2,3-b]pyridine core. The reaction with aldehydes or ketones, often in the presence of an acid catalyst, results in the formation of partially saturated pyrimidine (B1678525) rings. researchgate.net
The properties of the resulting thieno[2,3-d]pyrimidine (B153573) derivatives can be tuned by varying the substituents on both the starting thieno[2,3-b]pyridine and the cyclizing agent. These modifications can influence the compound's solubility, lipophilicity, and interaction with biological targets. mdpi.com
Pyrazolo-Fused Systems (e.g., Pyrazolo[3,4-b]pyridines)
The synthesis of pyrazolo[3,4-b]pyridines represents a significant area of heterocyclic chemistry, owing to the wide range of biological activities exhibited by this class of compounds. mdpi.com The general and most common strategy for constructing the pyrazolo[3,4-b]pyridine core involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov
Alternatively, and more relevant to the thieno[2,3-b]pyridine core, is the annulation of a pyrazole (B372694) ring onto a pre-existing pyridine or fused pyridine system. For a starting material like this compound, the ortho-disposed amino group and a vicinal carbon atom on the pyridine ring can participate in cyclization reactions. A common method involves the reaction of an o-aminonitrile derivative of a pyridine with hydrazine (B178648) hydrate (B1144303). researchgate.net In the context of the title compound, a preliminary diazotization of the 4-amino group, followed by reduction, could yield a hydrazine intermediate. This intermediate can then undergo intramolecular cyclization to form a pyrazolo-fused system.
Another established route is the reaction with β-ketoesters or 1,3-diketones. The amino group at the C-6 position can react with one carbonyl group of the diketone, followed by cyclization of the intermediate enamine with the C-5 position of the pyridine ring to construct the fused pyrazole ring. The specific reaction conditions, such as the choice of solvent (e.g., glacial acetic acid, ethanol) and catalyst (e.g., acid or base), can influence the regioselectivity and yield of the final product. mdpi.com
| Reagent | Reaction Type | Fused System | Reference |
| 1,3-Diketones (e.g., Acetylacetone) | Cyclocondensation | Pyrazolo[3,4-b]pyridine | mdpi.com |
| β-Ketoesters (e.g., Ethyl Acetoacetate) | Cyclocondensation | Pyrazolo[3,4-b]pyridinone | researchgate.net |
| Hydrazine Hydrate (on a precursor) | Cyclization | Pyrazolo[3,4-b]pyridine | researchgate.net |
| Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs Reaction | 4-Hydroxypyrazolo[3,4-b]pyridine | mdpi.com |
Triazine-Fused Systems (e.g., Thienotriazines)
The fusion of a triazine ring to the thieno[2,3-b]pyridine scaffold results in the formation of pyridothienopyrimidines or their triazine analogues, which are of significant interest for their potential biological activities. researchgate.net The most direct approach to annulate a pyrimidine or triazine ring onto the thieno[2,3-b]pyridine core utilizes the reactivity of its amino substituents. researchgate.net
Starting from a 3-aminothieno[2,3-b]pyridine-2-carboxamide, reaction with one-carbon electrophilic reagents is a well-established method. researchgate.net For this compound, the two amino groups provide a reactive site for building the fused ring. For instance, reaction with triethyl orthoformate can yield an intermediate which, upon treatment with an amine or hydrazine, can close to form a fused pyrimidine or triazine ring, respectively. researchgate.net
Similarly, treatment of the diamine with formic acid can lead to the formation of a fused pyrimidin-4-one system. mdpi.com The reaction of 3-aminothieno[2,3-b]pyridine derivatives with reagents like phenyl isothiocyanate or carbon disulfide also serves as a pathway to fused thienopyridopyrimidines. researchgate.net These reactions typically proceed via an initial thiourea (B124793) formation, followed by intramolecular cyclization.
| Reagent | Intermediate/Product Type | Fused System | Reference |
| Triethyl Orthoformate | Imidate intermediate, then cyclization | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | researchgate.net |
| Formic Acid | Formamide (B127407) intermediate, then cyclization | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one | mdpi.com |
| Phenyl Isothiocyanate | Thiourea intermediate | Fused Pyrimidine-2-thione | researchgate.net |
| Chloroacetonitrile | Thorpe-Ziegler Cyclization on precursor | 3-Aminothieno[2,3-b]pyridine | researchgate.net |
Naphthyridinone and Pyrrolo-Fused Systems
The chemical versatility of the thieno[2,3-b]pyridine nucleus allows for its use in constructing further fused heterocyclic systems, including naphthyridinones and pyrrolo-fused analogues.
Naphthyridinone Systems: The term naphthyridine refers to any of a series of isomeric fused heterocyclic compounds formed by fusing two pyridine rings. The synthesis of a thieno[2,3-h] mdpi.comscielo.brnaphthyridine has been reported, demonstrating that the pyridine portion of the thieno[2,3-b]pyridine system can undergo further annulation. rsc.org The formation of pyridothienonaphthyridine derivatives has also been achieved through multi-step synthetic sequences starting from functionalized thieno[2,3-b]pyridines. researchgate.net These reactions often involve building a new pyridine or pyridinone ring onto the existing scaffold, for example, by reacting an amino-substituted thieno[2,3-b]pyridine with activated alkynes or β-ketoesters under conditions that favor ring closure, such as the Friedländer annulation or related cyclizations.
Pyrrolo-Fused Systems: The synthesis of pyrrolo[2,3-b]pyridines often involves the cyclization of suitably substituted pyridine precursors. For this compound, the formation of a fused pyrrole (B145914) ring could be envisioned through a reaction analogous to the Paal-Knorr or Fischer indole (B1671886) synthesis. For example, reaction of the diamine with a 1,4-dicarbonyl compound would be a direct route to a fused pyrrole ring. More practically, the amino groups can be transformed into a more suitable functional group for cyclization. Reaction with an α-haloketone (e.g., chloroacetone) would lead to an N-alkylated intermediate that could subsequently cyclize to form the pyrrole ring. This type of reaction is a common strategy for building heterocyclic rings onto existing aromatic systems.
| Target System | General Method | Key Reagents | Reference |
| Thienonaphthyridinone | Annulation of a pyridinone ring | β-Ketoesters, Malonic esters | researchgate.net |
| Thienonaphthyridine | Smiles Rearrangement / Cyclization | Functionalized thio-pyridines | rsc.org |
| Pyrrolo-thienopyridine | Paal-Knorr type synthesis | 1,4-Dicarbonyl compounds | |
| Pyrrolo-thienopyridine | Cyclization of N-alkylated intermediate | α-Haloketones | mdpi.com |
Heterocyclic Ring Expansion and Contraction Reactions
While less commonly documented for the specific this compound system, the pyridine ring within the fused scaffold is, in principle, susceptible to ring expansion and contraction reactions, which are powerful tools for synthesizing medium-to-large sized heterocycles. nih.gov
Ring Expansion: Six-membered heterocyclic rings can be expanded to seven-membered systems like azepines through various chemical rearrangements. The Schmidt reaction or Beckmann rearrangement are classic examples. For instance, a ketone derived from the thieno[2,3-b]pyridine core could theoretically undergo a Schmidt reaction with hydrazoic acid or a Beckmann rearrangement of its corresponding oxime to yield a fused thieno-azepine derivative. nih.gov These reactions involve the insertion of a nitrogen atom into the ring, expanding its size. Such transformations are valuable for creating novel molecular scaffolds with potential applications in medicinal chemistry.
Ring Contraction: Ring contraction reactions, while mechanistically diverse, can also be applied to heterocyclic systems. A known example involves the rearrangement of 3H-azepines into pyridine derivatives upon treatment with bromine followed by a weak base. researchgate.net While this is the reverse of what might be applied to our core, it illustrates the chemical possibility. More relevantly, photo-induced rearrangements or specific oxidative cleavage reactions can sometimes lead to ring-contracted products. For the thieno[2,3-b]pyridine system, such a reaction would be a highly specialized transformation and is not a common synthetic route. Another type of transformation involves hydrolysis followed by decarboxylation, which can modify the ring system, although this does not represent a classical ring contraction. nih.gov
| Transformation | General Reaction Type | Key Intermediate | Reference |
| Ring Expansion | Beckmann Rearrangement | Oxime | nih.gov |
| Ring Expansion | Schmidt Reaction | Ketone | nih.gov |
| Ring Contraction | Rearrangement | Azatropilium cation (from Azepine) | researchgate.net |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Systematic Exploration of Thieno[2,3-b]pyridine-4,6-diamine Scaffold Modifications
Systematic modifications of the thieno[2,3-b]pyridine (B153569) core have been a cornerstone of SAR studies to understand how structural changes influence biological activity. While research directly focused on the 4,6-diamine is specific, broader studies on the thieno[2,3-b]pyridine scaffold provide valuable insights. For instance, the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) has been identified as a crucial core structure for enhancing alkaline phosphatase (ALPase) activity, an indicator of osteoblastic differentiation, suggesting its potential in developing bone anabolic agents. nih.gov
The exploration of the thieno[2,3-b]pyridine scaffold has led to the synthesis of numerous libraries of compounds to probe the impact of various substituents. These libraries often vary the groups at different positions of the pyridine (B92270) and thiophene (B33073) rings to map the chemical space and identify key structural motifs for desired biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The general synthetic strategies often involve multi-component reactions that allow for the efficient generation of diverse analogues.
Elucidation of Key Structural Features Impacting Pre-clinical Biological Activity
The biological activity of thieno[2,3-b]pyridine derivatives is highly dependent on the nature and position of substituents on both the pyridine and thiophene rings, as well as the stereochemistry of the molecule.
The substituents on the pyridine and thiophene rings play a pivotal role in modulating the biological activity of thieno[2,3-b]pyridine compounds. Studies on related 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown that the introduction of cyclic amino groups at the C4-position can significantly improve biological activity. nih.gov In the context of developing bone anabolic agents, N-phenyl-homopiperazine derivatives at the C4-position were found to be potent enhancers of ALPase activity. nih.gov
For anticancer applications, substitutions on the phenyl ring of an N-phenylcarboxamide group at the 2-position are critical. Double substitutions at the ortho- and meta-positions of the phenyl ring have resulted in compounds with potent growth inhibition in the nanomolar range against a variety of cancer cell lines. Furthermore, replacing the phenyl moiety with an α-naphthyl group has also yielded highly active compounds. In the pursuit of anti-tuberculosis agents, it has been observed that compounds with substitutions at both the 4- and 6-positions of the thieno[2,3-b]pyridine core exhibit the highest potency.
The following table summarizes the impact of various substituents on the biological activity of thieno[2,3-b]pyridine analogues based on preclinical findings.
| Position of Substitution | Substituent | Observed Biological Activity | Reference |
| C4-Position | Cyclic amino groups (e.g., N-phenyl-homopiperazine) | Enhanced alkaline phosphatase activity (bone anabolic agents) | nih.gov |
| C2-Position (N-phenylcarboxamide) | Ortho- and meta-disubstitution on the phenyl ring | Potent anticancer activity (nM range) | |
| C2-Position (N-phenylcarboxamide) | α-Naphthyl group | Potent anticancer activity (nM range) | |
| C4 and C6-Positions | Various substituents | High potency against Mycobacterium tuberculosis |
Stereochemistry can have a profound impact on the biological activity of chiral thieno[2,3-b]pyridine derivatives. Although detailed stereochemical studies on this compound are limited, research on related compounds highlights the importance of stereoisomers. For instance, in a series of alcohol-containing thieno[2,3-b]pyridines with a chiral center, molecular modeling studies have suggested that both the (R)- and (S)-enantiomers are likely to bind to the active site of the target enzyme, PI-PLC. However, in many initial studies, these compounds have been tested as racemic mixtures. The separation and individual testing of enantiomers are crucial steps to fully elucidate the SAR and potentially identify a more potent and selective isomer.
Rational Design and Synthesis of Compound Libraries for SAR Profiling
The rational design of compound libraries is a key strategy for efficient SAR exploration. This approach often starts with a hit compound identified from screening, followed by the synthesis of a focused library of analogues to optimize its properties. For example, starting from a thienopyridin-4-one derivative, an optimization study led to the identification of a highly potent and orally bioavailable LHRH receptor antagonist. nih.gov
The synthesis of these libraries often employs versatile chemical reactions that allow for the introduction of a wide range of functional groups. Multi-component reactions, such as the Gewald reaction, are frequently used to construct the initial thieno[2,3-b]pyridine scaffold, followed by further modifications. For instance, a library of 46 novel thieno[2,3-b]pyridines was synthesized to investigate their potential as chemosensitizers, incorporating various lipophilic groups and substitutions on an aryl carboxamide ring. nih.gov This systematic approach allows for a comprehensive evaluation of the SAR and the identification of lead compounds for further development.
Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for providing insights into the structural features that are important for activity.
While specific QSAR studies on this compound are not widely reported, QSAR analyses on the related thieno[2,3-d]pyrimidine (B153573) scaffold have been successfully applied. For example, a 3D-QSAR study on thieno[2,3-d]pyrimidin-4-yl hydrazone analogues as CDK4 inhibitors resulted in a robust and predictive model. The contour maps generated from this model provided valuable information on the steric and electrostatic requirements for enhanced inhibitory activity, guiding the design of more potent and selective inhibitors. Such computational approaches are instrumental in prioritizing the synthesis of new derivatives and accelerating the drug discovery process.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of the thieno[2,3-b]pyridine (B153569) scaffold.
The electronic structure of a molecule dictates its reactivity and physical properties. DFT calculations are frequently employed to analyze the electron density distribution, molecular electrostatic potential (MEP), and the nature of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For derivatives of thieno[2,3-b]pyridine, studies have shown that substituents can significantly alter the electronic properties. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives designed as FOXM1 inhibitors, the introduction of electron-withdrawing groups like -CN and -NO2, or electron-donating groups such as -CH3, on the phenyl ring modifies the electron density of the entire molecule. nih.gov Molecular electrostatic potential maps reveal that these modifications can influence how the molecule interacts with its biological target. nih.gov
The HOMO and LUMO are key in predicting chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital most available to donate electrons in a reaction, representing the nucleophilic character of a molecule. Conversely, the LUMO is the lowest energy orbital that can accept electrons, indicating the molecule's electrophilic character. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For many heterocyclic compounds, including pyridine (B92270) derivatives, the distribution of these frontier orbitals is not always uniform across the molecule, and sometimes orbitals other than the absolute HOMO or LUMO (like HOMO-1 or LUMO+1) can be more relevant for specific reactions. wuxibiology.com
| Orbital | Significance | Typical Observations in Thieno[2,3-b]pyridine Derivatives |
| HOMO (Highest Occupied Molecular Orbital) | Represents the ability to donate electrons (nucleophilicity). | The energy and localization of the HOMO are influenced by substituents on the thieno[2,3-b]pyridine core. Electron-donating groups generally increase the HOMO energy. |
| LUMO (Lowest Unoccupied Molecular Orbital) | Represents the ability to accept electrons (electrophilicity). | The energy and localization of the LUMO are affected by substituents. Electron-withdrawing groups typically lower the LUMO energy, making the molecule a better electron acceptor. |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability. | A smaller gap implies higher reactivity. The nature and position of substituents can modulate this gap to fine-tune the molecule's properties. |
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds.
Infrared (IR) Vibrational Modes: DFT calculations are used to compute the vibrational frequencies of molecules. These theoretical spectra can be compared with experimental FT-IR and Raman spectra to confirm the structure of a compound. For example, in a study of thieno[2,3-b]pyridine derivatives, calculated IR spectra were used to confirm that the optimized geometries represented energy minima on the potential energy surface, as indicated by the absence of imaginary frequencies. nih.gov The vibrational frequencies of the pyridine ring itself are well-characterized, with specific ranges for ring stretching and bending modes, which serve as a reference for analyzing the spectra of more complex derivatives. researchgate.net
| Spectroscopic Parameter | Computational Method | Application for Thieno[2,3-b]pyridines |
| IR Vibrational Frequencies | DFT (e.g., B3LYP) | Confirmation of synthesized structures by matching theoretical vibrational modes with experimental FT-IR and Raman spectra. nih.gov |
| NMR Chemical Shifts (¹H, ¹³C) | GIAO method within DFT | Aiding in the assignment of experimental NMR signals and confirming the constitution of complex derivatives. worldscientific.com |
Most complex molecules can exist in multiple conformations, and understanding their relative energies and the barriers to interconversion is crucial. Computational methods can map the potential energy surface of a molecule to identify stable conformers. For a series of thieno[2,3-b]pyridine derivatives, a conformational analysis was performed to find the minimum energy conformer, which was then used for subsequent geometry optimization and docking studies. nih.gov This step is critical because the biological activity of a molecule is often tied to its ability to adopt a specific low-energy conformation that fits into a target's binding site.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations are essential for predicting how a ligand might interact with a biological target, such as a protein or enzyme.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-receptor interactions.
Several studies have employed molecular docking to investigate the therapeutic potential of thieno[2,3-b]pyridine derivatives. These compounds have been docked into the active sites of various enzymes implicated in cancer:
FOXM1: Derivatives of thieno[2,3-b]pyridine were docked into the DNA-binding site of the FOXM1 transcription factor. These studies suggested that key interactions with residues such as Val296 and Leu289 are important for binding. The electronic effects of substituents were shown to alter the binding mode compared to the parent compound. nih.gov
c-Src Kinase: A series of 3-amino-thieno[2,3-b]pyridine derivatives were evaluated as c-Src inhibitors. Molecular modeling and X-ray crystallography of an active compound helped to hypothesize its orientation within the ATP hydrophobic pocket, guiding the design of more potent analogs. nih.gov
Focal Adhesion Kinase (FAK): Novel thieno[3,2-d]pyrimidine (B1254671) derivatives, structurally related to thieno[2,3-b]pyridines, were designed and evaluated as FAK inhibitors. Docking studies were integral to the design process, mimicking the bioactive conformation of known kinase inhibitors. nih.gov
Phosphoinositide-specific Phospholipase C (PI-PLC): Thieno[2,3-b]pyridines were docked into the mammalian PI-PLC-δ₁ crystal structure to understand their anti-proliferative activity. mdpi.com
Beyond just predicting the binding pose, computational methods can estimate the binding free energy (ΔG) of a protein-ligand complex. A more negative ΔG indicates a stronger and more stable interaction. While docking scores provide a rapid estimation, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) based on molecular dynamics simulations can offer more accurate predictions. mdpi.com
In the context of thieno[2,3-b]pyridine docking studies, the reported binding energies or scores are used to rank different derivatives and correlate computational predictions with experimental inhibitory activities. For example, the calculated binding interactions of FOXM1 inhibitors helped to rationalize their observed biological activity. nih.gov Similarly, the design of c-Src inhibitors was guided by understanding the interactions within the enzyme's binding site. nih.gov These calculations are crucial for structure-activity relationship (SAR) studies, providing a theoretical framework to understand why certain chemical modifications lead to enhanced biological effects.
Dynamic Behavior and Stability of Thieno[2,3-b]pyridine-4,6-diamine Derivatives
Computational studies are instrumental in understanding the dynamic behavior and stability of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are employed to predict molecular geometries, electronic structures, and conformational flexibility.
DFT calculations can reveal the stability of different conformations and the electronic properties that govern the reactivity and interaction of these molecules. For instance, DFT/B3LYP methodology has been used to demonstrate the non-planar configuration of some thieno[2,3-b]pyridine-based compounds. researchgate.net Such studies can also determine the frontier molecular orbital (FMO) energy gap, which is a key indicator of chemical reactivity and stability. researchgate.net
In Silico Screening and Virtual Chemical Library Design for Target-Specific Agents
In silico screening and the design of virtual chemical libraries are powerful strategies for identifying novel, target-specific agents based on the this compound scaffold. These computational techniques allow for the rapid evaluation of large numbers of virtual compounds against specific biological targets, saving time and resources compared to traditional high-throughput screening.
The process often begins with the creation of a virtual library of derivatives, where various functional groups are systematically attached to the core this compound structure. These libraries can be designed to explore a wide chemical space, probing for interactions with specific protein targets. rsc.org
Molecular docking is a key in silico tool used in this context. It predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and mode of interaction. For example, docking studies on thieno[2,3-b]pyridine derivatives have been used to identify potential inhibitors of enzymes like phosphoinositide specific-phospholipase C (PLC) and tyrosyl-DNA phosphodiesterase I (TDP1). rsc.orgrsc.orgnih.gov These studies can reveal crucial hydrogen bonding and lipophilic interactions within the protein's active site. nih.gov
The versatility of the thieno[2,3-b]pyridine scaffold allows for its modification to target a wide range of biological pathways. ontosight.ai By analyzing the structure-activity relationships (SAR) from these in silico screenings, medicinal chemists can prioritize the synthesis of the most promising candidates for further biological evaluation. For instance, in silico methods have guided the development of thieno[2,3-b]pyridine analogues as anticancer agents by identifying key structural features that enhance activity. rsc.org
Computational Prediction of ADME-Related Molecular Descriptors
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govresearchgate.netuniroma1.it In silico models play a crucial role in predicting these properties for derivatives of scaffolds like Thieno[2,3-b]pyridine.
Various computational tools and quantitative structure-activity relationship (QSAR) models are used to calculate molecular descriptors that correlate with ADME properties. nih.gov These descriptors include parameters such as:
LogP and LogD: These values predict the lipophilicity of a compound, which influences its absorption and distribution.
Aqueous Solubility (LogS): This descriptor is crucial for predicting how well a compound will dissolve in the gut and be absorbed.
Blood-Brain Barrier (BBB) Permeation: For compounds targeting the central nervous system, predicting their ability to cross the BBB is essential.
Plasma Protein Binding (PPB): This predicts the extent to which a compound will bind to proteins in the blood, affecting its free concentration and availability to act on its target. uniroma1.it
Cytochrome P450 (CYP) Inhibition: Predicting interactions with CYP enzymes is vital for assessing potential drug-drug interactions and metabolic stability. nih.gov
By calculating these and other descriptors for a virtual library of this compound derivatives, researchers can filter out compounds with predicted poor ADME profiles early in the discovery process. nih.govresearchgate.net This allows for the optimization of lead compounds to improve their drug-like properties, ultimately increasing the efficiency and success rate of the drug development pipeline. uniroma1.it
Pre Clinical and Mechanistic Biological Investigations of Thieno 2,3 B Pyridine 4,6 Diamine Derivatives
In Vitro Enzyme Inhibition Studies
Derivatives based on the thieno[2,3-b]pyridine (B153569) and structurally related thienopyrimidine cores have been evaluated against several key enzymes implicated in various diseases, including cancer and neurodegenerative disorders.
The Epidermal Growth Factor Receptor (EGFR) is a critical target in cancer therapy, and its inhibition can halt tumor cell proliferation. mdpi.com Research into new thieno[2,3-d]pyrimidine (B153573) derivatives has identified promising EGFR tyrosine kinase inhibitors. mdpi.com One study designed and synthesized nine such derivatives, with compound 7a emerging as a particularly effective dual inhibitor against both wild-type EGFR (EGFR-WT) and the resistant EGFRT790M mutant. mdpi.com Similarly, studies on thieno[2,3-b]thiophene (B1266192) derivatives identified potent inhibitors of both EGFR forms. nih.gov Compound 2 from this series was the most effective, with IC50 values of 0.28 µM against EGFR-WT and 5.02 µM against the EGFRT790M mutant, outperforming the standard drug erlotinib (B232) in cellular assays. nih.gov
EGFR Kinase Inhibition by Thieno-Fused Heterocycles
| Compound Class | Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thieno[2,3-b]thiophene | Compound 2 | EGFR-WT | 0.28 | nih.gov |
| Thieno[2,3-b]thiophene | Compound 2 | EGFRT790M | 5.02 | nih.gov |
| Thieno[2,3-d]pyrimidine | Compound 7a | EGFR-WT & EGFRT790M | Data not specified | mdpi.com |
Glycogen Synthase Kinase-3 (GSK-3), particularly the GSK-3β isoform, is implicated in the pathology of Alzheimer's disease. nih.gov A series of novel thieno[3,2-c]pyrazol-3-amine derivatives were designed as potential GSK-3β inhibitors. nih.gov Among them, compound 16b was identified as a highly potent inhibitor with an in vitro IC50 value of 3.1 nM and demonstrated good selectivity against a panel of other kinases. nih.gov Another study focusing on thieno[3,2-c]pyrazol-3-amine derivatives identified compound 54 as a potent GSK-3β inhibitor with an IC50 of 3.4 nM. researchgate.net Additionally, a series of 2-(4-pyridyl)thienopyridinones has been discovered as GSK-3β inhibitors. karger.com
GSK-3β Inhibition by Thieno-Fused Heterocycles
| Compound Class | Compound | IC50 (nM) | Reference |
|---|---|---|---|
| Thieno[3,2-c]pyrazol-3-amine | Compound 16b | 3.1 | nih.gov |
| Thieno[3,2-c]pyrazol-3-amine | Compound 54 | 3.4 | researchgate.net |
Dihydrofolate Reductase (DHFR) is a crucial enzyme for DNA synthesis, making it a target for antimicrobial and anticancer agents. nih.gov A series of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidines were found to be potent dual inhibitors of both thymidylate synthase (TS) and human DHFR. The classical antifolate analogue 4 in this series was an excellent dual inhibitor, with an IC50 of 20 nM against human DHFR. nih.gov The most potent nonclassical analogue, compound 7 , had an IC50 value of 0.56 µM for human DHFR. nih.gov Another study on 6-aralkyl substituted 2,4-diaminothieno[2,3-d]pyrimidines reported potent DHFR inhibition, with IC50 values for the most active compounds ranging from 0.24 to 11.0 µM against DHFR from various organisms.
Human DHFR Inhibition by Thieno[2,3-d]pyrimidine Derivatives
| Compound Class | Compound | IC50 | Reference |
|---|---|---|---|
| Classical Thieno[2,3-d]pyrimidine Antifolate | Compound 4 | 20 nM | nih.gov |
| Nonclassical Thieno[2,3-d]pyrimidine Antifolate | Compound 7 | 0.56 µM | nih.gov |
| 6-Aralkyl Substituted 2,4-diaminothieno[2,3-d]pyrimidine | Most Potent Analogues | 0.24 - 11.0 µM |
Atypical Protein Kinase C (aPKC) isoforms are involved in cellular processes like vascular permeability. nih.gov A series of thieno[2,3-d]pyrimidines were identified as ATP-competitive inhibitors of aPKCι and aPKCζ. nih.gov Based on the lead compound CRT0066854 (Compound 1), further analogues were synthesized. nih.gov The most potent of these, compound 7l , was further evaluated and showed a favorable selectivity profile against a panel of 31 other kinases. nih.gov
While the thieno[2,3-d]pyrimidine scaffold has shown activity against atypical PKC isoforms, derivatives of the isomeric thieno[2,3-b]pyridine core have been found to inhibit novel PKC isoforms. Protein Kinase C theta (PKC-θ), a novel isoform crucial for T-cell activation, is inhibited by thieno[2,3-b]pyridine-5-carbonitrile (B3116000) analogues. nih.gov One such analogue, compound 8 , was reported to inhibit PKC-θ with an IC50 value of 460 nM.
PKC Inhibition by Thieno-Fused Pyridine (B92270)/Pyrimidine (B1678525) Derivatives
| Compound Class | Compound | Target | IC50 | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Compound 7l | aPKCι / aPKCζ | Data not specified | nih.gov |
| Thieno[2,3-b]pyridine-5-carbonitrile | Compound 8 | PKC-θ (Novel) | 460 nM |
In the search for treatments for Alzheimer's disease, various thieno[2,3-b]pyridine amine derivatives have been synthesized as analogues of the drug tacrine (B349632) to inhibit cholinesterases. Among a series of these compounds, 5e showed the highest inhibitory activity against acetylcholinesterase (AChE) with an IC50 value of 1.55 µM. Another compound from the same series, 5d , was the most potent inhibitor of butyrylcholinesterase (BChE), with an IC50 of 0.23 µM.
Cholinesterase Inhibition by Thieno[2,3-b]pyridine Amines
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 5e | Acetylcholinesterase (AChE) | 1.55 | |
| Compound 5d | Butyrylcholinesterase (BChE) | 0.23 |
Cell-Based Assays for Cellular Pathway Modulation
The enzymatic inhibitory activities of thieno[2,3-b]pyridine derivatives often translate into measurable effects on cellular pathways and functions. Cell-based assays are critical for confirming the biological relevance of in vitro findings.
Derivatives of thieno[2,3-b]pyridines have demonstrated potent anti-proliferative activity against a variety of cancer cell lines. For instance, certain analogues show low nanomolar growth inhibition against breast (MDA-MB-231) and colon (HCT-116) cancer cell lines. Compound 7a from a thieno[2,3-d]pyrimidine series significantly inhibited the growth of liver cancer (HepG2) and prostate cancer (PC3) cells, causing apoptosis and cell cycle arrest. mdpi.com Thieno[2,3-b]pyridine compounds have also been shown to potently inhibit the growth and motility of various prostate cancer cell lines. In leukemia cells, compound 3b exhibited the highest growth inhibitory activity against both sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) cell lines.
Mechanistic cell-based studies have provided further insights. The GSK-3β inhibitor 16b was shown to up-regulate the phosphorylation of GSK-3β at the Ser9 site in SH-SY5Y neuroblastoma cells, confirming its engagement with the target in a cellular context. nih.gov The aPKC inhibitor 7l was tested in a luciferase assay in HEK293 cells, where it prevented TNF-α induced NFκB activation without affecting cell survival. nih.gov This compound also demonstrated an ability to reduce VEGF-induced permeability in bovine retinal endothelial cells (BREC). nih.gov
Summary of Cell-Based Assay Findings
| Compound Class | Compound(s) | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine | 7a | HepG2, PC3 | Inhibition of cell growth, apoptosis, cell cycle arrest | mdpi.com |
| Thieno[3,2-c]pyrazol-3-amine | 16b | SH-SY5Y | Increased phosphorylation of GSK-3β at Ser9 | nih.gov |
| Thieno[2,3-b]pyridine | Various | Prostate cancer lines | Inhibition of cancer cell growth and motility | |
| Thieno[2,3-b]pyridine | Various | MDA-MB-231, HCT-116 | Potent anti-proliferative activity | |
| Thieno[2,3-b]pyridine | 3b | CCRF-CEM, CEM/ADR5000 | Growth inhibition in sensitive and resistant leukemia cells | |
| Thieno[2,3-d]pyrimidine | 7l | BREC, HEK293 | Reduction of VEGF-induced permeability; prevention of TNF-α induced NFκB activation | nih.gov |
Antiproliferative Activity in Cancer Cell Lines
Derivatives of the thieno[2,3-b]pyridine scaffold have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. ut.ac.ir The antiproliferative potential of these compounds has been evaluated in several cancer cell lines, including those from breast (MCF-7), colon (HCT-116), lung (A549), liver (HepG-2), and prostate (PC-3) cancers.
One study synthesized a series of novel thieno[2,3-d]pyrimidines containing an isoxazole (B147169) moiety and evaluated their cytotoxicity against A549, HCT116, and MCF-7 cell lines. researchgate.net The majority of these compounds exhibited good to excellent cytotoxic activity. researchgate.net Notably, compound 1e (6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl-]-methoxy-}-thieno[2,3-d]-pyrimidine) displayed broad-spectrum and potent cytotoxicity against all three cell lines, with IC50 values significantly lower than the reference drug gefitinib. researchgate.net
Another study focused on thieno[2,3-d]pyrimidine-based derivatives as potential VEGFR-2 inhibitors. These compounds were tested against HCT-116, HepG-2, and MCF-7 cell lines. nih.gov Several derivatives showed excellent anticancer activities, particularly against HCT-116 and HepG-2 cells. nih.gov Compound 17f was identified as the most potent, with low micromolar IC50 values against these two cell lines. nih.gov
Furthermore, research on five thieno[2,3-b]pyridine derivatives in prostate cancer cell lines, including PC-3, revealed their ability to inhibit proliferation and motility. nih.gov These compounds were found to induce G2/M cell cycle arrest and apoptosis. nih.gov
A separate investigation into nicotinamide (B372718) and thieno[2,3-b]pyridine derivatives showed interesting antitumor activity, especially against hepatocellular (HepG-2) and colon (HCT-116) carcinoma cell lines. nih.gov
The cytotoxic effects of thieno[2,3-b]pyridine derivatives have also been observed in ovarian cancer cell lines, where a specific derivative, Compound 1 , demonstrated significant cytotoxicity, inducing apoptosis. nih.gov
Table 1: Antiproliferative Activity of Selected Thieno[2,3-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1e | A549 | 0.00279 | researchgate.net |
| HCT116 | 0.00669 | researchgate.net | |
| MCF-7 | 0.00421 | researchgate.net | |
| 17f | HCT-116 | 2.80 ± 0.16 | nih.gov |
| HepG2 | 4.10 ± 0.45 | nih.gov | |
| Gefitinib (control) | A549 | 17.90 | researchgate.net |
| HCT116 | 21.55 | researchgate.net | |
| MCF-7 | 20.68 | researchgate.net |
Inhibition of Hepatic Glucose Production
A class of thieno[2,3-b]pyridine derivatives has been identified as inhibitors of hepatic gluconeogenesis, a key process in type 2 diabetes mellitus. nih.gov A screening of a small molecule library identified a hit compound, DMT , with an IC50 of 33.8 μM for the inhibition of hepatic glucose production. nih.gov Further structure-activity relationship studies led to the discovery of more potent derivatives, 8e (IC50 = 16.8 μM) and 9d (IC50 = 12.3 μM). nih.gov
Microtubule Depolymerization Effects
Thieno[2,3-b]pyridines have been identified as multi-targeting compounds, with one of their established mechanisms of action being the inhibition of the colchicine (B1669291) binding site in tubulin. nih.gov This interaction leads to microtubule depolymerization, a validated target for anticancer drugs. nih.gov Studies in prostate cancer cells have shown that these derivatives promote G2/M arrest and multinucleation, which are characteristic effects of microtubule-disrupting agents. nih.gov
Modulation of Multidrug Resistance (MDR) Transport Proteins
A series of novel thieno[2,3-b]pyridines have been synthesized and evaluated for their ability to modulate multidrug resistance (MDR) by inhibiting key transport proteins. nih.gov One derivative, 6r , demonstrated potent inhibitory activity against P-glycoprotein (P-gp), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP1). nih.gov This suggests that thieno[2,3-b]pyridine derivatives could be valuable in overcoming drug resistance in cancer therapy. nih.gov
Table 2: MDR Modulatory Activity of Thieno[2,3-b]pyridine Derivative 6r
| Transporter | EC50 (µM) |
| P-gp | 0.3 ± 0.2 |
| MRP1 | 1.1 ± 0.1 |
| BCRP1 | 0.2 ± 0.05 |
Mechanistic Elucidation of Biological Activities
Molecular Target Identification and Validation
The biological effects of thieno[2,3-b]pyridine derivatives are attributed to their interaction with multiple molecular targets. nih.gov One of the identified targets is the P2Y12 receptor, with some derivatives showing potential as novel inhibitors for anti-platelet therapy. nih.gov
In the context of cancer, these compounds have been found to target several key proteins involved in tumorigenesis. nih.gov These include phospholipase C delta 1/3 (PLCδ1/3), copper-trafficking antioxidant 1 (ATOX1), and tyrosyl DNA phosphodiesterase 1 (TDP 1). nih.gov Furthermore, some derivatives have been designed and synthesized as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical factor in tumor angiogenesis. nih.gov
Analysis of Intracellular Signaling Pathway Disruption
The inhibitory action of thieno[2,3-b]pyridine derivatives on their molecular targets leads to the disruption of critical intracellular signaling pathways. For instance, the inhibition of hepatic gluconeogenesis by derivative 8e is achieved by reducing the mRNA transcription levels of key gluconeogenic genes, namely glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov
In cancer cells, treatment with a thieno[2,3-b]pyridine derivative known as Compound 1 led to significant changes in glycosphingolipid (GSL) expression. nih.gov This suggests that the compound can disrupt key signaling pathways important for tumor progression and dissemination by modulating the cellular glycophenotype. nih.gov Specifically, the compound was shown to target membrane receptors and disrupt signaling pathways crucial for cancer cell function. nih.gov
Structure-Based Drug Design Approaches in Pre-clinical Discovery
Molecular docking simulations, in particular, have been a cornerstone in the pre-clinical discovery of thieno[2,3-b]pyridine derivatives. These computational techniques predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding conformation and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Computational Modeling and Docking Studies
A variety of biological targets have been explored using SBDD for thieno[2,3-b]pyridine derivatives, leading to the identification of promising compounds for diverse therapeutic areas.
Phosphoinositide-Specific Phospholipase C (PI-PLC)
As potential anticancer agents, thieno[2,3-b]pyridine analogues have been investigated as inhibitors of phosphoinositide-specific phospholipase C (PLC). rsc.org Molecular modeling studies indicated a good fit for these compounds within a PLC docking scaffold, suggesting this enzyme class as a likely target. rsc.org For these studies, the mammalian PI-PLC-δ₁ crystal structure (PDB ID: 1DJX-04) was utilized. mdpi.com The structure was prepared for docking by adding hydrogen atoms and removing water molecules, with docking simulations performed using software such as the GOLD suite. mdpi.com These models have been instrumental in understanding how different substitutions on the thieno[2,3-b]pyridine core influence anticancer activity. For instance, docking poses of derivatives in the PLC-δ₁ binding site have helped rationalize the increased activity observed with certain modifications. mdpi.com A virtual screening using the PLC model successfully identified four compounds with enhanced specificity against leukemia cell lines. rsc.org
Protein Kinase Inhibition
The thieno[2,3-b]pyridine scaffold has proven to be a versatile template for designing inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
c-Src Tyrosine Kinase: A series of 3-amino-thieno[2,3-b]pyridine derivatives were developed as inhibitors of the c-Src non-receptor tyrosine kinase. nih.gov Molecular modeling and X-ray crystallography studies of an active compound allowed researchers to hypothesize its orientation and interactions within the ATP hydrophobic pocket of the enzyme. nih.gov This structural insight guided the synthesis of new analogues with efficient enzymatic and cellular c-Src inhibition, shedding light on the role of different substituents on the thienopyridine ring and other aromatic moieties in enzyme interaction. nih.gov
Focal Adhesion Kinase (FAK): Thieno[2,3-b]pyridine derivatives have been designed as potent inhibitors of Focal Adhesion Kinase (FAK), a critical mediator of cancer cell survival, proliferation, and migration. nih.gov A series of these compounds were designed to mimic the bioactive conformation of the well-known diaminopyrimidine motif. nih.gov In silico docking studies were performed on potent derivatives to understand their binding mode within the FAK active site, supporting their further development as anticancer agents. nih.govnih.gov
eukaryotic Elongation Factor-2 Kinase (eEF2-K): Several series of thieno[2,3-b]pyridine analogues were screened for their ability to inhibit eukaryotic elongation factor-2 kinase (eEF2-K). nih.gov Structure-activity relationship (SAR) studies highlighted that a ring fusion adjacent to the nitrogen on the thienopyridine core was critical for activity. nih.gov The most active compound identified, compound 34 , demonstrated significant inhibitory activity against eEF2-K in vitro. nih.gov
Other Therapeutic Targets
Adenosine (B11128) Receptors: In the search for treatments for pharmaco-resistant epilepsy, thieno[2,3-b]pyridine derivatives have been investigated as non-nucleoside agonists for the A₁ adenosine receptor. nih.gov In silico evaluations were conducted on these compounds, and one derivative, compound 7c , showed a good binding affinity for the rat A₁ adenosine receptor. nih.gov Interestingly, these studies revealed that the intramolecular cyclization that forms the fused thieno[2,3-b]pyridine ring system from their acyclic precursors led to a significant decrease in binding affinity for adenosine receptors. nih.gov
Hepatic Gluconeogenesis: A new class of thieno[2,3-b]pyridine derivatives was identified as inhibitors of hepatic gluconeogenesis, a promising strategy for treating type 2 diabetes mellitus. nih.gov A hit compound, DMT , was first identified through cell-based screening. nih.govresearchgate.net Subsequent SAR studies showed that replacing the CF₃ group on the thienopyridine core could enhance potency. nih.govresearchgate.net Computational analysis, including calculations of HOMO and LUMO energy, electrostatic potential maps, and dipole moments, was performed to gain deeper insight into the structure-activity relationships of these analogues. nih.gov
Research Findings and Structure-Activity Relationships (SAR)
Structure-based design efforts have illuminated key structural features that determine the biological activity of thieno[2,3-b]pyridine derivatives.
Anticancer Activity: For anticancer analogues targeting PLC, double substitutions at the ortho and meta positions on the N-phenyl ring were found to be most active. rsc.org The phenyl moiety could also be effectively replaced by an α-naphthyl group. rsc.org Furthermore, incorporating bulky but cleavable ester and carbonate groups at the C-5 position was shown to improve anti-proliferative activity, potentially by disrupting crystal packing and improving solubility. mdpi.com
Kinase Inhibition: For FAK inhibitors, specific 2,7-disubstituted-thieno[3,2-d]pyrimidine derivatives showed potent enzymatic inhibition and antiproliferative activity. nih.gov In the case of eEF2-K inhibitors, a critical structural requirement for activity was found to be a ring fusion adjacent to the pyridine nitrogen. nih.gov
Antidiabetic Activity: In the series of hepatic gluconeogenesis inhibitors, the replacement of a trifluoromethyl (CF₃) group on the core structure led to the discovery of more potent compounds like 8e and 9d . nih.govresearchgate.net
Antiparasitic Activity: For derivatives active against Giardia lamblia, computational studies pointed to a p-methoxy substituted derivative as a promising lead compound for developing new microbicidal agents. nih.gov
These examples underscore the power of combining computational design with synthetic chemistry and biological evaluation to systematically refine the thieno[2,3-b]pyridine scaffold into targeted therapeutic agents.
Pre-clinical Activity Data
The following tables summarize the reported biological activities of selected thieno[2,3-b]pyridine derivatives from pre-clinical investigations.
Anticancer and Antiproliferative Activity
| Compound | Target/Cell Line | Activity | Source |
|---|---|---|---|
| Derivative 1 (ortho-, meta-disubstituted) | Various cancer cell lines | GI₅₀ = 20–40 nM | rsc.org |
| Derivative 16 (α-naphthyl) | Various cancer cell lines | GI₅₀ = 60–240 nM | rsc.org |
| Compound 4a | FAK Enzyme | IC₅₀ = 54.96 nM | nih.gov |
| Compound 4c | FAK Enzyme | IC₅₀ = 50.98 nM | nih.gov |
| Compound 26f | FAK Enzyme | IC₅₀ = 28.2 nM | nih.gov |
| Compound 26f | U-87MG, A-549, MDA-MB-231 cells | IC₅₀ = 0.16, 0.27, 0.19 µM | nih.gov |
Other Biological Activities
| Compound | Target/Assay | Activity | Source |
|---|---|---|---|
| DMT | Hepatic Gluconeogenesis | IC₅₀ = 33.8 µM | nih.govresearchgate.net |
| Compound 8e | Hepatic Gluconeogenesis | IC₅₀ = 16.8 µM | nih.govresearchgate.net |
| Compound 9d | Hepatic Gluconeogenesis | IC₅₀ = 12.3 µM | nih.govresearchgate.net |
| Compound 7c | rat A₁ Adenosine Receptor | Kᵢ = 61.9 nM | nih.gov |
| Compound 34 | eEF2-K Enzyme | IC₅₀ = 170 nM | nih.gov |
Applications in Materials Science and Emerging Technologies
Investigation of Optoelectronic Properties for Advanced Materials
There is no available research focused on the optoelectronic properties of Thieno[2,3-b]pyridine-4,6-diamine for applications in advanced materials. The general class of thieno[2,3-b]pyridines is known for a range of biological activities, but their electronic and optical properties are not well-documented, especially for the diamine derivative . researchgate.net Related heterocyclic systems, like thieno[2,3-b]thiophenes, have been noted for their potential as semiconductors, but this cannot be directly extrapolated to the specified compound. ekb.eg
Potential in Chemo-sensors and Molecular Probes
No literature could be found that explores the potential of this compound in the development of chemo-sensors or molecular probes.
Exploration in Polymer Chemistry and Functional Nanomaterials
While a chemical supplier has categorized this compound as a potential building block for polymer science, there are no published studies, patents, or research findings that describe its actual incorporation into polymers or its use in the creation of functional nanomaterials. bldpharm.com The exploration of its utility in polymer chemistry remains an undocumented area of research.
Advanced Characterization Techniques and Methodological Innovations in Thieno 2,3 B Pyridine Research
High-Resolution Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information on the connectivity, functional groups, and molecular formula of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of thieno[2,3-b]pyridines in solution. mdpi.comnih.gov ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton of the molecule. researchgate.net For complex structures, two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish direct and long-range correlations between protons and carbons, which is crucial for unambiguous assignment of all signals. nih.gov
For Thieno[2,3-b]pyridine-4,6-diamine, the protons on the pyridine (B92270) and thiophene (B33073) rings are expected to appear in the aromatic region of the ¹H NMR spectrum. The protons of the two amino groups (at C4 and C6) would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. In the ¹³C NMR spectrum, the carbon atoms of the fused heterocyclic system will have distinct chemical shifts influenced by the adjacent nitrogen and sulfur heteroatoms and the amino substituents.
Table 1: Predicted NMR Spectral Data for this compound
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 7.0 - 7.5 | Doublet |
| H3 | 7.5 - 8.0 | Doublet |
| H5 | 6.5 - 7.0 | Singlet |
| 4-NH₂ | 5.0 - 6.0 | Broad Singlet |
| 6-NH₂ | 5.5 - 6.5 | Broad Singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | |
| C2 | 120 - 125 | |
| C3 | 125 - 130 | |
| C3a | 150 - 155 | |
| C4 | 155 - 160 | |
| C5 | 95 - 105 | |
| C6 | 160 - 165 | |
| C7a | 165 - 170 |
Note: These are predicted values based on general principles and data for related thieno[2,3-b]pyridine (B153569) structures. Actual values may vary.
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. mdpi.comnih.gov For this compound, the IR spectrum would be dominated by characteristic absorptions corresponding to the N-H bonds of the amino groups and the vibrations of the aromatic rings. The presence of two distinct amino groups might give rise to complex N-H stretching bands in the region of 3200-3500 cm⁻¹. mdpi.comresearchgate.net The C=C and C=N stretching vibrations of the fused aromatic rings are expected in the 1500-1650 cm⁻¹ region. The absence of certain bands, such as a nitrile (C≡N) stretch around 2220 cm⁻¹, can confirm the successful cyclization of precursors in its synthesis. mdpi.comarkat-usa.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Amino groups) | 3200 - 3500 | Medium-Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C=C & C=N Stretch (Aromatic Rings) | 1500 - 1650 | Medium-Strong |
| N-H Bend (Amino groups) | 1580 - 1650 | Medium |
| C-S Stretch | 600 - 800 | Weak-Medium |
Mass spectrometry (MS) is used to determine the molecular weight of a compound, while High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which allows for the determination of the elemental formula. nih.gov Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are commonly used for the analysis of thieno[2,3-b]pyridine derivatives. mdpi.comnih.gov For this compound (C₇H₇N₃S), HRMS would be used to confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass (177.03609). rsc.org
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of structure and offers valuable insights into molecular geometry, conformation, and intermolecular interactions such as hydrogen bonding and π-stacking. mdpi.com Studies on related thieno[2,3-b]pyridine structures have revealed that the fused ring system is highly planar, which can lead to tight crystal packing. mdpi.comresearchgate.net This packing influences physical properties like melting point and solubility. For this compound, a crystal structure would confirm the planarity of the core and detail the hydrogen-bonding network involving the amino groups, which is critical for its interaction with biological targets.
Table 3: Representative Crystal Data for a Thienopyrimidine Derivative
| Parameter | Example Value |
| Empirical formula | C₁₈H₁₁N₃O₄S |
| Formula weight | 377.37 |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | a = 7.78 Å, b = 9.45 Å, c = 11.52 Å |
| Volume | 812.5 ų |
| Z (molecules per unit cell) | 2 |
Note: This table is based on data for a related heterocyclic compound and serves as an example of the information obtained from an X-ray diffraction study. mdpi.com
Chromatographic and Separation Methodologies
Chromatographic techniques are essential for the purification and purity assessment of synthesized compounds.
While this compound itself is an achiral molecule, many of its biologically active derivatives possess chiral centers. nih.gov When a racemic mixture of a chiral thieno[2,3-b]pyridine is synthesized, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard and most effective method for separating the individual enantiomers. This separation is crucial because enantiomers often exhibit different pharmacological activities and potencies. The ability to isolate and test pure enantiomers is a key step in developing optimized and selective therapeutic agents derived from the thieno[2,3-b]pyridine scaffold. nih.gov
Preparative Chromatography for Compound Purification
Preparative chromatography operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, with the goal of isolating components for further use. In the context of thieno[2,3-b]pyridine research, both flash column chromatography and preparative high-performance liquid chromatography (HPLC) are frequently employed. The choice of method often depends on the polarity of the target compound, the nature of the impurities, and the required purity level.
Flash Column Chromatography:
Flash column chromatography is a widely used, efficient, and relatively fast method for the purification of organic compounds. It utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a solvent system (mobile phase) that is pushed through the column with moderate pressure.
In the synthesis of various 3-aminothieno[2,3-b]pyridine-2-carboxamides, flash chromatography has proven to be an effective purification strategy. For instance, in the separation of oxidative dimerization products, a Biotage KP-Sil column was utilized with a gradient mobile phase of 10–30% ethyl acetate (B1210297) in dichloromethane (B109758). nih.govacs.org This gradient elution allows for the separation of compounds with different polarities.
Similarly, other studies on 3-aminothieno[2,3-b]pyridine derivatives have employed column chromatography with gradient elution. One such example involved a gradient from 10% to 50% ethyl acetate, while another utilized a gradient of 100% dichloromethane to 15% methanol (B129727) in dichloromethane to purify the target compounds. rsc.org The purification of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates was achieved through column chromatography and dry flash chromatography, employing various ratios of ether and petroleum ether as the eluent. nih.gov
However, the purification of certain thieno[2,3-b]pyridine derivatives by silica gel column chromatography can present challenges. For some monosubstituted products, separation from 2,6-disubstituted byproducts has been reported to be difficult, necessitating alternative strategies or subsequent purification steps. nih.gov
Detailed Findings in Preparative Chromatography of Thieno[2,3-b]pyridine Derivatives:
The following interactive table summarizes various preparative chromatography methods used in the purification of different thieno[2,3-b]pyridine derivatives as reported in the scientific literature.
| Compound Type | Chromatography Type | Stationary Phase | Mobile Phase / Eluent | Source |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) derivatives | Flash Chromatography | Biotage KP-Sil | 10–30% Ethyl Acetate in Dichloromethane (gradient) | nih.govacs.org |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide derivative | Column Chromatography | Silica Gel | 10% to 50% Ethyl Acetate (gradient) | rsc.org |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamide derivative | Column Chromatography | Silica Gel | 100% Dichloromethane to 15% Methanol in Dichloromethane (gradient) | rsc.org |
| Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | Silica Gel | 50% Ether/Petroleum Ether | nih.gov |
| Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | Silica Gel | 40% Ether/Petroleum Ether | nih.gov |
| Methyl 3-(4-methoxyphenyl)thieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | Silica Gel | 25% Ether/Petroleum Ether | nih.gov |
| Methyl 3-[4-(trifluoromethyl)phenyl]thieno[3,2-b]pyridine-2-carboxylate | Column Chromatography | Silica Gel | 40% Ether/Petroleum Ether | nih.gov |
| Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate | Dry Flash Chromatography | Silica Gel | up to 80% Ether/Petroleum Ether | nih.gov |
| Methyl 3-(furan-3-yl)thieno[3,2-b]pyridine-2-carboxylate | Dry Flash Chromatography | Silica Gel | up to 30% Ether/Petroleum Ether | nih.gov |
| 2-Aryl-(3-organochalcogenyl)thieno[2,3-b]pyridines | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (95:5) | researchgate.net |
Methodological Innovations:
While traditional flash chromatography remains a staple, innovations in chromatographic techniques continue to enhance purification efficiency. The use of automated flash chromatography systems, such as the Biotage system mentioned, allows for more precise gradient control and reproducible separations. nih.govacs.org Dry flash chromatography offers an alternative that can be advantageous in certain situations, particularly for less polar compounds. nih.gov
For challenging separations, where impurities have very similar polarities to the target compound, preparative HPLC is the method of choice. Although specific examples for "this compound" are not detailed in the provided context, the principles of preparative HPLC are well-established for purifying complex heterocyclic molecules. This technique utilizes smaller particle size stationary phases and higher pressures, leading to superior resolution compared to flash chromatography.
Future Perspectives and Research Directions in Thieno 2,3 B Pyridine 4,6 Diamine Chemistry
Development of Novel and Atom-Economical Synthetic Methodologies
The synthesis of thieno[2,3-b]pyridines has traditionally been achieved through various established methods, such as the Gewald reaction. nih.gov However, future research is increasingly focused on developing more efficient, sustainable, and atom-economical synthetic routes. Key areas of advancement include:
One-Pot Reactions: Multi-component, one-pot syntheses are being explored to construct the thieno[2,3-b]pyridine (B153569) core in a single step, minimizing waste and simplifying procedures. researchgate.net These reactions often start from readily available materials like 3-cyanopyridine-2(1H)-thiones and α-halo ketones or their equivalents. researchgate.netresearchgate.net
Catalyst Innovation: The use of novel and more efficient catalysts is a significant area of research. While bases like potassium hydroxide, sodium methoxide, and piperidine (B6355638) have been commonly used, future work will likely involve exploring more environmentally benign and reusable catalysts. researchgate.netresearchgate.net
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonication offers a promising avenue for accelerating reaction times, improving yields, and promoting cleaner reactions. researchgate.net For instance, ultrasound irradiation has been successfully used in the piperazine-mediated synthesis of bis(thieno[2,3-b]pyridine) hybrids. researchgate.net
Green Chemistry Approaches: A shift towards using greener solvents (e.g., ethanol) and reducing the use of hazardous reagents like phosphorus oxychloride is anticipated. nih.gov Metal-free synthesis methods, such as the denitrogenative transformation of 1,2,3-triazole intermediates, are also gaining traction for producing thieno[2,3-c]pyridine (B153571) derivatives, a strategy that could be adapted for the [2,3-b] isomer. nih.gov
Comparison of Synthetic Approaches for Thieno[2,3-b]pyridines
| Methodology | Key Features | Potential Advantages | References |
|---|---|---|---|
| Classical (e.g., Thorpe-Ziegler) | Stepwise cyclization, often requires strong bases (KOH, NaOMe). | Well-established and reliable. | researchgate.netnih.gov |
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. | Increased efficiency, reduced waste and cost. | researchgate.net |
| Ultrasound-Assisted Synthesis | Uses sonic waves to accelerate the reaction. | Faster reaction times, higher yields, eco-friendly. | researchgate.net |
| Metal-Free Denitrogenative Transformation | Forms the heterocyclic system via a triazole intermediate. | Avoids metal catalysts, offers novel derivatization pathways. | nih.gov |
Exploration of Undiscovered Biological Targets and Therapeutic Areas for Thieno[2,3-b]pyridine Derivatives
While thieno[2,3-b]pyridines are known for their potent anti-proliferative activity against various cancer cell lines, the full spectrum of their biological targets remains an active area of investigation. mdpi.comnih.gov Future research will likely pivot towards identifying novel molecular targets and expanding their therapeutic applications beyond oncology.
Identified and Potential Biological Targets:
Known Targets: These compounds are recognized as multi-targeting agents, interacting with several key proteins involved in tumorigenesis, including Phosphoinositide-specific phospholipase C (PI-PLC), Tyrosyl-DNA phosphodiesterase 1 (TDP1), and the colchicine (B1669291) binding site in tubulin. researchgate.net
Emerging Targets: Research points towards their potential as adenosine (B11128) A1 and A2A receptor ligands, suggesting applications in neurological disorders like epilepsy. researchgate.netresearchgate.net
Chemosensitization: A significant future direction is the development of non-cytotoxic thieno[2,3-b]pyridine derivatives that can act as chemosensitizers. These compounds could be used in combination with established chemotherapeutics like topotecan (B1662842) to overcome drug resistance in cancers. nih.gov
Metabolic Reprogramming: Recent studies indicate that certain thieno[2,3-b]pyridine compounds can alter the metabolic profile of cancer cells, inducing a shift from lipid to glucose metabolism and reducing the cancer stem cell fraction, opening new avenues for targeting cancer metabolism. nih.gov
Expanded Therapeutic Areas:
Neurodegenerative Diseases: Given their interaction with adenosine receptors, exploring their efficacy in conditions such as Alzheimer's and Parkinson's disease is a logical next step. researchgate.net
Infectious Diseases: The established antimicrobial and antiviral properties warrant further investigation to develop new agents against resistant pathogens. mdpi.comekb.eg
Cardiovascular and Inflammatory Diseases: Some thienopyridine analogues have been approved for cardiovascular conditions, and their anti-inflammatory potential suggests broader applications in treating chronic inflammatory disorders. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of thieno[2,3-b]pyridine-based drugs. nih.govmdpi.com These computational tools can significantly accelerate the design-synthesize-test cycle.
Key Applications of AI/ML:
Virtual High-Throughput Screening (vHTS): AI algorithms can screen vast virtual libraries of thieno[2,3-b]pyridine derivatives to identify promising candidates with high predicted activity against specific biological targets, saving considerable time and resources compared to traditional screening. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can analyze existing data to build predictive QSAR models. These models help researchers understand how different structural modifications affect biological activity, guiding the design of more potent and selective compounds. mdpi.com
De Novo Drug Design: Generative AI models can design entirely novel thieno[2,3-b]pyridine structures with desired properties from scratch, moving beyond simple modifications of existing scaffolds. researchgate.netcrimsonpublishers.com
ADMET Prediction: AI tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. crimsonpublishers.com This helps in prioritizing compounds with better pharmacokinetic profiles and a higher likelihood of success in later clinical stages. mdpi.com For example, poor solubility, a known issue with some planar thieno[2,3-b]pyridines, can be predicted and addressed by designing less planar, more soluble prodrugs. mdpi.com
Expansion into Novel Material Science Applications and Interdisciplinary Research
Beyond their biomedical potential, the unique electronic and photophysical properties of the thieno[2,3-b]pyridine core open up exciting possibilities in material science. nih.gov This represents a significant area for future interdisciplinary research.
Organic Electronics: The fused aromatic system of thienopyridines makes them attractive candidates for use in organic electronic devices. Research into related structures like thieno[3,4-b]pyrazines and thieno[2,3-b]thiophenes has demonstrated their potential in creating low band gap conjugated polymers for applications in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). rsc.orgitu.edu.tr
Fluorescent Probes and Sensors: Certain thieno[2,3-b]pyridine derivatives have been synthesized as efficient fluorophores. colab.ws Their emission properties, which can be sensitive to the polarity and basicity of the medium, make them suitable for development as chemical sensors or biological imaging agents. colab.ws Future work could focus on tuning these photophysical properties by modifying substituents on the core structure.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine (B92270) ring and the sulfur atom in the thiophene (B33073) ring can act as coordination sites for metal ions. This suggests the potential for using thieno[2,3-b]pyridine derivatives as organic linkers in the design of novel MOFs with unique catalytic, sensing, or gas storage properties. The development of bidentate bridging ligands based on similar fused-ring systems highlights the potential for creating multimetallic complexes with enhanced metal-metal communication. rsc.org
Potential Material Science Applications
| Application Area | Relevant Properties | Future Research Focus | References |
|---|---|---|---|
| Organic Electronics (OLEDs, OPVs) | Conjugated π-system, tunable electronic band gap. | Synthesis of novel polymers and small molecules with optimized optoelectronic properties. | rsc.orgitu.edu.tr |
| Fluorescent Sensors | High quantum yield, solvatochromism. | Developing derivatives whose fluorescence responds to specific analytes (e.g., metal ions, pH). | colab.ws |
| Metal-Organic Frameworks (MOFs) | Presence of coordinating heteroatoms (N, S). | Designing and synthesizing thieno[2,3-b]pyridine-based linkers for functional MOFs. | rsc.org |
Methodological Advancements in Computational and Spectroscopic Characterization
As the complexity of synthesized thieno[2,3-b]pyridine derivatives grows, so does the need for advanced analytical and computational methods to accurately characterize their structure and properties.
Advanced Spectroscopy: While standard techniques like NMR and IR spectroscopy remain crucial, future characterization will increasingly rely on more sophisticated methods. mdpi.comarkat-usa.org Two-dimensional NMR techniques will be essential for unambiguously assigning the structures of complex derivatives. X-ray crystallography provides definitive proof of structure and insights into intermolecular interactions, such as the π-stacking that can influence solubility. mdpi.comrsc.org
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), are becoming indispensable tools. DFT can be used to:
Explain observed electronic and photophysical properties, such as the influence of substituents on absorption and emission wavelengths. colab.ws
Predict molecular geometries and electronic structures, aiding in the interpretation of spectroscopic data.
Model reaction mechanisms to optimize synthetic conditions.
Metabolomics: Advanced analytical platforms like Gas Chromatography-Mass Spectrometry (GC-MS) are being used to study how these compounds affect cellular metabolism. This provides a powerful way to understand their mechanism of action beyond direct target inhibition. nih.gov
The future of research on thieno[2,3-b]pyridine-4,6-diamine and its analogues is bright and multidisciplinary. Innovations in synthesis, coupled with the exploration of new biological and material applications driven by AI and advanced characterization techniques, will ensure that this versatile heterocyclic scaffold continues to be a source of significant scientific discovery.
Q & A
Q. What are the common synthetic strategies for preparing thieno[2,3-b]pyridine-4,6-diamine derivatives?
Thieno[2,3-b]pyridine derivatives are typically synthesized via cyclization reactions using precursors such as pyridine-3-carbonitriles or enaminonitriles. For example, 6-benzofuran-2-yl-4-phenyl-2-sulfanylpyridine-3-carbonitrile reacts with chloroacetone, ethyl chloroacetate, or ω-bromoacetophenone to form thieno[2,3-b]pyridines . Another approach involves reacting sodium salts of enaminones (e.g., sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate) with heterocyclic amines or diazonium salts to generate fused thienopyridines . Key characterization methods include 1H/13C NMR , mass spectrometry (MS) , and elemental analysis to confirm structure and purity .
Q. How are substituents introduced at specific positions of the thieno[2,3-b]pyridine core?
Substituents are introduced via nucleophilic substitution or condensation reactions. For instance:
- Position 2 : Reacting thieno[2,3-b]pyridines with chloroacetonitrile or ethyl chloroacetate introduces cyano or ester groups at position 2 .
- Position 3 : Formamide or formic acid treatment yields pyrimidine-fused derivatives (e.g., pyrimidino[4',5':4,5]thieno[2,3-b]pyridines) .
- Aryl/heteroaryl groups : Benzofuran or thienyl moieties are incorporated using sodium enaminonitriles or hydrazonoyl halides .
Q. What analytical techniques are critical for characterizing thieno[2,3-b]pyridine derivatives?
- Spectroscopy : 1H NMR (e.g., aromatic protons at δ 6.8–8.5 ppm) and 13C NMR (carbonyl signals at δ 160–170 ppm) confirm substituent positions .
- Mass spectrometry : High-resolution MS determines molecular weight and fragmentation patterns .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How do structural modifications (e.g., ester/carbonate groups) influence the anti-proliferative activity of thieno[2,3-b]pyridines?
The addition of ester or carbonate groups at position 2 disrupts crystal packing, improving solubility and cellular penetration. For example, dimethyl thieno[2,3-b]pyridine-2,6-dicarboxylate derivatives exhibit enhanced activity against HCT-116 colon cancer and MDA-MB-231 breast cancer cells (IC50 values reduced by 30–50% compared to unmodified analogs) . These modifications also alter pharmacokinetic profiles, increasing bioavailability in preclinical models .
Q. What is the role of fused heterocyclic systems (e.g., pyrimidino-thienopyridines) in biological activity?
Fused systems like pyrimidino[4',5':4,5]thieno[2,3-b]pyridines introduce additional hydrogen-bonding sites, enhancing interactions with biological targets. For instance:
- Antimicrobial activity : Pyridothienopyrimidines with NH2 groups exhibit MIC values of 8–16 µg/mL against E. coli and S. aureus .
- Anticancer activity : Quinazoline-fused derivatives inhibit topoisomerase II via intercalation, as shown by DNA fragmentation assays .
Q. How can researchers resolve contradictions in structure–activity relationship (SAR) data for thieno[2,3-b]pyridines?
Contradictions often arise from differing substituent electronic effects or assay conditions. For example:
- Electron-withdrawing groups (e.g., -CF3) may enhance TLR7 agonism in related imidazopyridines but reduce solubility in thienopyridines .
- Assay variability : Anti-proliferative IC50 values can vary 2–3 fold depending on cell line passage number or serum content .
To address this, use standardized assays (e.g., CLSI guidelines for antimicrobial testing) and computational modeling (docking studies with target proteins) .
Q. What strategies optimize the synthesis of thieno[2,3-b]pyridines with poor solubility?
- Prodrug approaches : Ester/carbonate modifications (e.g., ethyl 3-amino-6-benzofuranyl-thienopyridine-2-carboxylate) improve aqueous solubility by 10–20 fold .
- Co-solvent systems : Use DMSO/PBS mixtures (up to 5% DMSO) for in vitro testing without precipitation .
- Micellar encapsulation : Polymeric micelles (e.g., PEG-PLGA) enhance bioavailability in pharmacokinetic studies .
Methodological Considerations
Q. How to design a SAR study for thieno[2,3-b]pyridine derivatives targeting kinase inhibition?
- Step 1 : Synthesize analogs with systematic variations (e.g., -OH, -OCH3, -Cl at position 4) .
- Step 2 : Screen against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays .
- Step 3 : Correlate activity with computational parameters (e.g., LogP, polar surface area) using QSAR models .
Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of thieno[2,3-b]pyridines?
- RAW 264.7 macrophages : Measure NO production (Griess assay) after LPS stimulation .
- THP-1 monocytes : Quantify IL-6/TNF-α secretion via ELISA .
- Crystal structure analysis : Co-crystallize compounds with COX-2 to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
